Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Description
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS 13972-97-9) is a heterocyclic compound featuring a fused bicyclic structure with a ketone group at position 1, a hydroxyl group at position 4, and a methyl ester at position 2. Its molecular formula is C₁₁H₉NO₄, with a molecular weight of 219.20 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and anti-cancer agents. Its structural features, including the hydrogen-bond-donating hydroxyl group and electron-withdrawing ester moiety, make it a versatile scaffold for chemical modifications .
Properties
IUPAC Name |
methyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,13H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURGLFWVLLAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13972-97-9 | |
| Record name | methyl 1,4-dihydroxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Solvent-Free 1,3-Dipolar Cycloaddition
The foundational approach for constructing the isoquinoline scaffold involves a microwave-assisted 1,3-dipolar cycloaddition between imidate derivatives and phthalaldehyde analogs. As reported by Lerestif et al., dimethyl-5-(2-formylphenyl)-2-methyl-4,5-dihydrooxazole-4,4-dicarboxylate serves as a key intermediate, synthesized via solvent-free conditions at 70°C under focused microwave irradiation. This method achieves an 83% yield of the dihydrooxazole precursor, emphasizing scalability and reduced environmental impact through solvent elimination.
Thermolysis and Reduction to Tetrahydroisoquinoline
The dihydrooxazole undergoes thermolysis at 65°C for 12 days under nitrogen to yield a 1,2-dihydroisoquinoline (DHIQ) intermediate. Subsequent reduction with sodium borohydride (NaBH₄) in refluxing methanol converts the DHIQ to a tetrahydroisoquinoline (THIQ) diester with quantitative yield. Purification via recrystallization (ethyl acetate/cyclohexane) enhances purity to 92%, demonstrating the method’s robustness for gram-scale synthesis.
Oxidation to Install the 1-Oxo Group
While the original route produces a protected THIQ, introducing the 1-oxo moiety requires additional oxidation. Patent data from US20200299242A1 illustrates analogous oxidation steps using hydrogen peroxide (H₂O₂) and glacial acetic acid at 70°C. Applying this to the THIQ intermediate could selectively oxidize the C1 position, though direct evidence for Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate remains speculative.
Direct Functionalization of Preexisting Isoquinoline Cores
Bromination and Subsequent Hydrolysis
A patent by US20200299242A1 details bromination of ethyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 80°C. While targeting a phenoxy-substituted analog, this method highlights the feasibility of electrophilic aromatic substitution on the isoquinoline ring. Subsequent hydrolysis under basic conditions (NaOH in THF/methanol) could replace bromine with a hydroxyl group, as evidenced in the synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid.
Esterification and Protecting Group Strategies
The methyl ester functionality is typically introduced via Fischer esterification or transesterification. For example, methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is synthesized using CDI (carbonyldiimidazole) and ethyl isocyanoacetate, followed by acid-catalyzed esterification. Protecting groups such as acetyl or benzyl are employed to shield the 4-hydroxy group during synthesis, though their removal requires additional steps (e.g., acidic or hydrogenolytic conditions).
Oxidative Methods for Hydroxy and Oxo Group Installation
Hydrogen Peroxide-Mediated Oxidation
A critical step in US20200299242A1 involves treating ethyl-1-methyl-7-phenoxyisoquinoline-3-carboxylate with 30% H₂O₂ and glacial acetic acid at 70°C for 7–10 hours. This dual oxidation system installs both the 4-hydroxy and 1-oxo groups, likely via radical intermediates or electrophilic attack. The method achieves moderate yields (50–70%) after purification by solvent extraction and crystallization.
Metal-Catalyzed Oxidation
Alternative protocols using Fe(III) or Mn(II) catalysts under acidic conditions could enhance regioselectivity. For instance, Fe(ClO₄)₃·9H₂O in ethanol at 100°C facilitates the oxidation of tetrahydroisoquinolines to dihydroisoquinolones, though specific applications to the target compound require validation.
Comparative Analysis of Synthetic Routes
Optimization and Industrial Considerations
Solvent and Temperature Optimization
The cycloaddition route benefits from solvent-free conditions, reducing waste and cost. In contrast, bromination requires carbon tetrachloride, posing environmental and safety concerns. Recent trends favor substituting CCl₄ with greener solvents (e.g., ethyl acetate) without compromising yield.
Catalytic Enhancements
Transition metal catalysts like FeCl₃ or CuI improve reaction rates and selectivity. For example, FeCl₃ reduces oxidation times from 10 hours to 3 hours in analogous systems. However, catalyst removal and product contamination remain challenges for pharmaceutical-grade synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has been studied for its pharmacological properties, particularly as a potential therapeutic agent in various diseases.
1. Anticancer Activity:
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines. For instance, research demonstrated that certain modifications to the isoquinoline structure enhance its ability to inhibit tumor growth by inducing apoptosis in cancer cells .
Case Study:
A study conducted on modified isoquinoline derivatives showed that methyl 4-hydroxy derivatives had a significant inhibitory effect on the proliferation of breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
2. Neuroprotective Effects:
This compound has also shown promise in neuroprotective applications. Studies suggest that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study:
In vitro experiments indicated that methyl 4-hydroxy derivatives could protect against glutamate-induced excitotoxicity in neuronal cultures, suggesting potential for treating conditions like Alzheimer's disease .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis.
1. Synthesis of Isoquinoline Derivatives:
The compound is utilized as a precursor for synthesizing various isoquinoline derivatives, which are valuable in the development of pharmaceuticals.
Data Table: Synthesis Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Cyclization | Isoquinoline derivative A | 85 |
| Alkylation | Isoquinoline derivative B | 75 |
| Acylation | Isoquinoline derivative C | 90 |
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
The following compounds share structural similarities with methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate, differing in substituents, regiochemistry, or biological activity:
Structural Analogs
Table 1: Structural analogs and their key differences
Physicochemical Properties
Table 2: Physicochemical comparison
*Estimated based on ethyl analog data.
Reactivity and Stability
- Methylation : The 4-hydroxy group undergoes O-methylation under basic conditions (e.g., NaH/CH₃I) to yield 4-methoxy derivatives, enhancing metabolic stability .
- Bromination : Position 4 is susceptible to electrophilic substitution, enabling further functionalization via Suzuki-Miyaura coupling .
- Instability: Analogs with methoxy groups at position 1 (e.g., methyl 1-methoxy-1,2-dihydroisoquinoline-3-carboxylate) decompose upon isolation, highlighting the critical role of the 4-hydroxy group in stabilizing the dihydroisoquinoline core .
Biological Activity
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (CAS No. 13972-97-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 219.196 g/mol. Its structure includes a hydroxy group and a carboxylate moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 13972-97-9 |
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.196 g/mol |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=C(O)C2=CC=CC=C2C(=O)N1 |
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, derivatives of isoquinoline compounds have shown significant inhibitory effects against Hepatitis B Virus (HBV). For instance, methylated derivatives of closely related compounds demonstrated high inhibition of HBV replication at concentrations around 10 µM in vitro . The mechanism appears to involve interference with viral replication processes.
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. Research indicates that derivatives based on the 4-hydroxyquinoline scaffold exhibit moderate antibacterial activity against various strains. The minimum inhibitory concentration (MIC) assays have been employed to quantify this activity, with some compounds showing promising results against resistant bacterial strains .
Anticancer Activity
The compound's anticancer potential has been linked to its ability to inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. This mechanism suggests that it could be beneficial in treating certain types of cancers by disrupting cellular pathways essential for tumor growth .
Case Studies and Research Findings
- Hepatitis B Virus Inhibition :
- Antibacterial Efficacy :
- Anticancer Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
